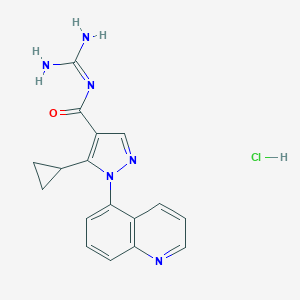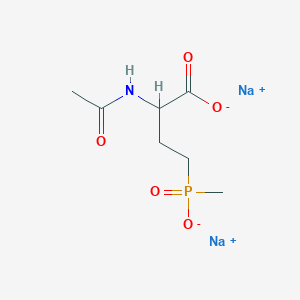
4,6-Bis(diphenylphosphino)phenoxazine
Vue d'ensemble
Description
4,6-Bis(diphenylphosphino)phenoxazine is a compound that is structurally related to the class of bis(phosphino)phenols, which are known for their coordination chemistry and utility in forming complexes with various metals. These compounds typically feature a central aromatic ring substituted with phosphino groups and additional functional groups that can influence their binding properties and reactivity.
Synthesis Analysis
The synthesis of related bis(phosphino)phenols involves several key steps, including protection of the phenol functionality, lithiation, and reaction with chlorophosphines. For example, the synthesis of 2,6-bis(diphenylphosphino)-4-methyl-ethoxymethylphenol (1) was achieved by protecting the phenol group with an ethoxymethyl (EOM) group, followed by lithiation and reaction with chlorodiphenylphosphine . Similarly, symmetric and unsymmetric 2,6-bis(phosphino)phenols were synthesized through double or single lithium-halogen exchange reactions, respectively, with subsequent quenching with chlorophosphines .
Molecular Structure Analysis
The molecular structures of these compounds are often confirmed using single crystal X-ray diffraction experiments. For instance, the structure of 1-(diphenylphosphino)-3-(diphenylphosphoryl)-2-methoxy-5-methylbenzene (3a-ox) and 1,3-bis(diphenylphosphino)-2-methoxy-5-methylbenzene (6a) were elucidated using this technique . The phosphino groups are typically in the ortho positions relative to the phenol group, which allows for the potential formation of chelating or bridging ligands in metal complexes.
Chemical Reactions Analysis
The bis(phosphino)phenols can undergo further reactions to form various derivatives. For example, compound 1 reacted with H2O2, S8, and Se to yield the corresponding phosphinyl, phosphinothioyl, and phosphinoselenoyl derivatives . These reactions demonstrate the versatility of the phosphino groups in undergoing oxidation and forming new P-E bonds (E = O, S, Se).
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(phosphino)phenols and their derivatives are influenced by their molecular structure. These compounds are characterized by multinuclear NMR and high-resolution mass spectrometry, which provide information on their electronic environment and molecular weights . The presence of the phosphino groups can confer solubility in polar solvents and the potential for thermal stability, as seen in related polyimides derived from 4-(4-diphenylphosphino)phenyl-2,6-bis(4-aminophenyl)pyridine . These materials exhibit high glass transition temperatures, excellent flame retardancy, and good mechanical properties, indicating the influence of the bis(phosphino)phenol structure on the material properties.
Applications De Recherche Scientifique
Catalysis
4,6-Bis(diphenylphosphino)phenoxazine, a substituted nixantphos ligand, is significant in catalysis due to its intramolecular P⋯P distance. The structure with chloro/bromo substitutional disorder suggests its potential in catalytic applications (Marimuthu, Bala, & Friedrich, 2008).
Luminescence and Analyte Sensing
Ir(III) complexes with cyclometalating ligands derived from 4,6-bis(diphenylphosphino)phenoxazine display enhanced luminescence. These complexes are promising for analyte sensing, covering a broad emission range with high quantum efficiencies (Luo et al., 2013).
Gold(I) Complex Synthesis
The ligand is used in synthesizing gold(I) complexes, exhibiting solvent-assisted spontaneous resolution and a figure-eight conformation. These complexes show significant aurophilic interactions and chemical exchange phenomena (Tunyogi et al., 2008).
Photosensitizers for Solar Fuels
4,6-Bis(diphenylphosphino)phenoxazine, used in Cu(I) photosensitizers, contributes to the development of earth-abundant materials for solar fuel production. These photosensitizers show potential in light-absorbing properties and excited state dynamics relevant to solar energy conversion (Saeedi et al., 2019).
Phosphorescent Emission in Solvents
This compound forms Cu(I) complexes that exhibit aggregation-induced phosphorescent emission in ethanol/water solvents. This feature is pivotal for understanding the luminescent properties of these complexes in different media (Liu et al., 2019).
Radical-Trapping Antioxidant Activity
Phenoxazines, including derivatives of 4,6-bis(diphenylphosphino)phenoxazine, act as radical-trapping antioxidants. Their efficacy is based on a balance between H-atom transfer kinetics and stability against one-electron oxidation, making them significant in the field of antioxidant research (Farmer et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H27NOP2/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26,37H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWZLYXRAOXOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H27NOP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390703 | |
| Record name | 4,6-Bis(diphenylphosphino)phenoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis(diphenylphosphino)phenoxazine | |
CAS RN |
261733-18-0 | |
| Record name | 4,6-Bis(diphenylphosphino)phenoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Bis(diphenylphosphino)-10H-phenoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)
![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B122124.png)
![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122130.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine](/img/structure/B122131.png)


![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B122139.png)



![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122145.png)
